1-Allyl-3-cyclohexylthiourea
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Overview
Description
1-Allyl-3-cyclohexylthiourea is an organic compound with the molecular formula C10H18N2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3-cyclohexylthiourea can be synthesized through the reaction of allylamine with cyclohexyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-cyclohexylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Allyl-3-cyclohexylthiourea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Allyl-3-cyclohexylthiourea involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters.
Molecular Targets: The thiourea group interacts with metal ions and other electrophilic species, forming stable complexes that modulate biological activity.
Pathways Involved: The compound affects various biochemical pathways, including those related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
1-Allyl-3-cyclohexylthiourea can be compared with other thiourea derivatives:
Similar Compounds: 1-isobutyl-3-cyclohexylthiourea, 1-tert-butyl-3-cyclohexylthiourea, 1-(3-chlorophenyl)-3-cyclohexylthiourea.
Uniqueness: The presence of the allyl group in this compound imparts unique reactivity and biological activity compared to other thiourea derivatives.
Properties
IUPAC Name |
1-cyclohexyl-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNXQNPNWSZTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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